molecular formula C8H6BrCl2NO B083782 N-(4-Bromo-2,6-dichlorophenyl)acetamide CAS No. 13953-09-8

N-(4-Bromo-2,6-dichlorophenyl)acetamide

Cat. No.: B083782
CAS No.: 13953-09-8
M. Wt: 282.95 g/mol
InChI Key: VLEHCDVPBFIQSK-UHFFFAOYSA-N
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Description

N-(4-Bromo-2,6-dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H6BrCl2NO. It is known for its distinctive structure, which includes a bromine atom and two chlorine atoms attached to a phenyl ring, along with an acetamide group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2,6-dichlorophenyl)acetamide typically involves the acylation of 4-bromo-2,6-dichloroaniline with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the acetamide product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted phenylacetamides, while oxidation and reduction can produce different derivatives of the acetamide group .

Scientific Research Applications

N-(4-Bromo-2,6-dichlorophenyl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-Bromo-2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The acetamide group can also participate in hydrogen bonding and other interactions that affect the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromo-2,6-dichlorophenyl)acetamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biological Activity

N-(4-Bromo-2,6-dichlorophenyl)acetamide is a halogenated acetamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the molecular formula C8H6BrCl2NOC_8H_6BrCl_2NO. Its structure features a phenyl ring substituted with bromine and chlorine atoms, which are known to enhance biological activity through increased reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogens in its structure allows it to inhibit or activate various biochemical pathways. Research indicates that it may affect cellular processes by:

  • Inhibiting Enzymatic Activity : The compound can bind to active sites of enzymes, disrupting normal metabolic functions.
  • Interfering with Cell Signaling : It may modulate pathways involved in cell growth and apoptosis, making it a candidate for anticancer applications.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has demonstrated effectiveness comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.

Anticancer Potential

Research has also explored the anticancer potential of this compound. In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines. Its effectiveness appears to correlate with the concentration used, with lower concentrations exhibiting cytostatic effects while higher concentrations lead to cytotoxicity .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Efficacy : A comparative study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 μg/mL, demonstrating significant antibacterial activity .
    Bacterial StrainMIC (μg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Anticancer Activity : In a study involving various cancer cell lines, this compound showed IC50 values between 10-30 μM, indicating potent anticancer properties. The compound was particularly effective against breast and lung cancer cell lines .
    Cell LineIC50 (μM)
    MCF-7 (Breast Cancer)15
    A549 (Lung Cancer)20
    HeLa (Cervical Cancer)25

Properties

IUPAC Name

N-(4-bromo-2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEHCDVPBFIQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504658
Record name N-(4-Bromo-2,6-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13953-09-8
Record name N-(4-Bromo-2,6-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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